3-(4-{4-[4-(2-carboxyethyl)phenoxy]phenoxy}phenyl)propanoic acid
Description
Properties
IUPAC Name |
3-[4-[4-[4-(2-carboxyethyl)phenoxy]phenoxy]phenyl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22O6/c25-23(26)15-5-17-1-7-19(8-2-17)29-21-11-13-22(14-12-21)30-20-9-3-18(4-10-20)6-16-24(27)28/h1-4,7-14H,5-6,15-16H2,(H,25,26)(H,27,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMPYBHGUNHXVPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)O)OC2=CC=C(C=C2)OC3=CC=C(C=C3)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-{4-[4-(2-carboxyethyl)phenoxy]phenoxy}phenyl)propanoic acid typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is used to form carbon-carbon bonds between aryl halides and boronic acids. The general steps include:
Preparation of Aryl Halide and Boronic Acid Precursors: The starting materials, such as 4-bromophenol and 4-(2-carboxyethyl)phenylboronic acid, are synthesized or purchased.
Coupling Reaction: The aryl halide and boronic acid are reacted in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in an appropriate solvent (e.g., toluene) under inert atmosphere conditions.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost, yield, and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-{4-[4-(2-carboxyethyl)phenoxy]phenoxy}phenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents like potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAl
Biological Activity
The compound 3-(4-{4-[4-(2-carboxyethyl)phenoxy]phenoxy}phenyl)propanoic acid , often referred to in research contexts, is a complex phenolic compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its antimicrobial properties, receptor interactions, and implications for therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C20H22O5
- Molecular Weight : 358.39 g/mol
- IUPAC Name : this compound
This compound features multiple phenolic groups, which are often linked to various biological activities, including antioxidant and antimicrobial properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of various derivatives of phenolic compounds similar to this compound. For instance, modifications in the structure have shown varying degrees of effectiveness against a range of pathogens.
Case Study: Antimicrobial Efficacy
A study evaluating the antimicrobial activity of related compounds demonstrated that certain derivatives exhibited significant inhibitory effects against drug-resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis. The Minimum Inhibitory Concentration (MIC) values ranged from 1 to 8 µg/mL for these pathogens, indicating potent antimicrobial activity .
| Compound | Pathogen | MIC (µg/mL) |
|---|---|---|
| Compound A | MRSA | 1 |
| Compound B | E. faecalis | 2 |
| Compound C | E. coli | 8 |
Receptor Interaction
The compound has also been studied for its interaction with various receptors. Notably, it has shown potential as an agonist for the Free Fatty Acid Receptor 4 (FFA4), which is implicated in metabolic diseases.
Research Findings on FFA4 Agonistic Activity
A study indicated that specific derivatives of propanoic acid compounds exhibited strong agonistic activity at FFA4, with one compound demonstrating a pEC50 value of 5.81 ± 0.04, showcasing over 64-fold selectivity against FFA1 . This selectivity is crucial for minimizing side effects and enhancing therapeutic efficacy in metabolic disorders.
Anti-diabetic Potential
The anti-diabetic properties of the compound have also been explored. In animal models, certain derivatives were found to significantly reduce blood glucose levels, outperforming some clinically used drugs . This highlights the potential application of these compounds in developing new treatments for diabetes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural and functional similarities with several classes of molecules, including hypolipidemic agents, herbicides, and degradation products. Below is a detailed comparison:
Structural Analogues in Hypolipidemic Agents
- Bezafibrate (): Structure: 2-[4-[2-(4-Chlorobenzoylamino)ethyl]phenoxy]-2-methylpropanoic acid. Key Features: A methyl group on the propanoic acid and a chlorobenzamide substituent. Application: Lowers triglycerides (43%) and cholesterol (20–25%) by modulating lipid metabolism. Comparison: The target compound lacks the chlorobenzamide group but includes additional phenoxy linkages, which may alter solubility and receptor binding .
Herbicidal Aryloxyphenoxypropanoic Acids
- Diclofop-methyl (): Structure: Methyl ester of 2-[4-(2,4-dichlorophenoxy)phenoxy]propanoic acid. Key Features: Activated in vivo to the free acid, inhibiting acetyl-CoA carboxylase in grasses. Comparison: The target compound’s lack of chlorine substituents and ester group may reduce herbicidal activity but improve metabolic stability .
- Haloxyfop and Fluazifop (): Structures: Haloxyfop (2-(4-((3-chloro-5-trifluoromethylpyridinyl)oxy)phenoxy)propanoic acid) and Fluazifop (2-(4-((5-trifluoromethyl-2-pyridinyl)oxy)phenoxy)propanoic acid). Key Features: Pyridinyloxy substituents enhance herbicidal potency. Comparison: The target compound’s carboxyethyl-phenoxy groups may limit membrane permeability compared to these lipophilic analogues .
Degradation Products and Stability
- Ciprofibrate Degradant (): Structure: 2-[4-(2-carboxyethyl)phenoxy]-2-methylpropanoic acid (compound 13). Key Features: Forms under basic conditions via hydrolysis. Comparison: The target compound’s additional phenoxy group may increase steric hindrance, slowing degradation compared to this simpler analogue .
Diphenyl Ether Derivatives
- Compound 4 (): Structure: 2-(Diphenyl-4-yl-oxy)-3-[4’-(1-carboxy-ethoxy)diphenyl-4-yl]propanoic acid. Key Features: Extended aromatic system with a molecular weight of 481 g/mol. Comparison: Both compounds exhibit multi-phenoxy architectures, but the target’s lack of ester groups may reduce metabolic activation requirements .
Table 1: Comparative Analysis of Structural Analogues
*Calculated based on IUPAC name.
Q & A
Basic: How can researchers optimize the synthesis of 3-(4-{4-[4-(2-carboxyethyl)phenoxy]phenoxy}phenyl)propanoic acid to improve yield and purity?
Methodological Answer:
Optimization requires systematic evaluation of reaction parameters. For multi-step syntheses involving aromatic ether linkages (common in polyphenoxypropanoic acids), control reaction temperatures (e.g., 60–80°C for Ullmann couplings) and solvent polarity (e.g., DMF for nucleophilic substitutions). Purification via gradient HPLC or recrystallization (using ethanol/water mixtures) enhances purity . Computational reaction path searches (e.g., quantum chemical calculations) can predict optimal conditions, reducing trial-and-error approaches .
Advanced: What computational strategies can predict the compound’s reactivity and regioselectivity in complex coupling reactions?
Methodological Answer:
Density Functional Theory (DFT) calculations assess transition states and activation energies for aryl-ether bond formation. Tools like Gaussian or ORCA simulate electronic effects of substituents (e.g., electron-withdrawing carboxyethyl groups), guiding regioselective synthesis. Pair these with cheminformatics platforms (e.g., RDKit) to analyze steric hindrance in multi-phenoxy systems .
Basic: Which analytical techniques are critical for structural characterization of this compound?
Methodological Answer:
Use NMR (¹H/¹³C, COSY, HSQC) to confirm aromatic proton environments and ether linkages. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., ESI+ mode for [M+H]+ ions). FTIR identifies carboxylic acid C=O stretches (~1700 cm⁻¹) and ether C-O-C (~1250 cm⁻¹) .
Advanced: How can researchers resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
Standardize assay protocols to minimize variability. For enzyme inhibition studies, control pH (critical for carboxylic acid ionization) and use recombinant protein isoforms. Cross-validate results with orthogonal methods:
- Surface Plasmon Resonance (SPR) for binding kinetics.
- Isothermal Titration Calorimetry (ITC) for thermodynamic profiling .
Analyze batch-to-batch purity differences via LC-MS to rule out impurities affecting activity .
Basic: What strategies improve aqueous solubility for in vitro assays?
Methodological Answer:
Prepare sodium salts by treating the carboxylic acid with equimolar NaOH. For stock solutions, use DMSO (≤1% v/v in assays to avoid cytotoxicity) or PBS (pH 7.4). Sonication at 37°C for 15 minutes enhances dispersion .
Advanced: How do substituent electronic effects influence interactions with biological targets?
Methodological Answer:
Perform molecular docking (AutoDock Vina, Schrödinger) to map interactions between the carboxyethyl groups and target active sites (e.g., kinases or GPCRs). Compare with analogs lacking substituents using free-energy perturbation (FEP) simulations to quantify binding affinity changes. Validate with alanine scanning mutagenesis of key residues .
Basic: What are best practices for ensuring compound stability during storage?
Methodological Answer:
Store lyophilized solids at -80°C under argon. For solutions, avoid freeze-thaw cycles by aliquoting. Monitor degradation via UPLC-PDA every 3 months. Use amber vials to prevent photooxidation of phenoxy groups .
Advanced: How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
Methodological Answer:
Synthesize analogs with:
- Varying chain lengths (e.g., replacing carboxyethyl with carboxymethyl).
- Substituted phenoxy groups (e.g., electron-deficient -NO₂ or -CF₃).
Test in parallel against primary (target-specific) and counter-screens (e.g., hERG, CYP450) to balance potency and selectivity. Use multivariate analysis (e.g., PCA) to identify critical physicochemical descriptors (logP, polar surface area) .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
Follow OSHA guidelines:
- Use fume hoods for weighing/powder handling.
- Wear nitrile gloves and PPE to prevent dermal exposure.
- Monitor airborne particles via NIOSH-compliant sampling.
Emergency showers/eye wash stations must be accessible .
Advanced: How can researchers validate target engagement in cellular models?
Methodological Answer:
Employ cellular thermal shift assays (CETSA) to confirm target binding in lysates or live cells. Combine with siRNA knockdown of the putative target and assess rescue phenotypes. For membrane targets, use radioligand displacement assays (³H-labeled competitors) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
